REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([NH2:12])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].[C:15]1(C)C=CC(S(O)(=O)=O)=C[CH:16]=1.S([O-])([O-])(=O)=O.[Mg+2]>C(O)C.C1(C)C=CC=CC=1>[CH2:15]([O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][C:3]([C:2]([F:13])([F:14])[F:1])=[CH:11][CH:10]=1)[NH2:12])[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(C(=O)O)=CC1)N)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed under an extractor
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue is treated with 200 ml of 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture is extracted thrice with combined 75 ml portions of diethylether
|
Type
|
WASH
|
Details
|
The combined extracts are washed with 2N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution is dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
The drying agent is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resultant oil is chromatographed on a filter column of silica gel with chloroform as the eluant
|
Type
|
CUSTOM
|
Details
|
is recovered by crystallization
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C=1C(N)=CC(=CC1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |